molecular formula C18H24N4O3 B1676974 Naxifylline CAS No. 166374-49-8

Naxifylline

Cat. No.: B1676974
CAS No.: 166374-49-8
M. Wt: 344.4 g/mol
InChI Key: OQCJPFYWFGUHIN-GJKBLCTNSA-N
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Description

Naxifylline, also known as CVT 124 or BG 9719, is a small molecule diuretic that belongs to a new class of potent and highly selective adenosine A1 receptor antagonists. It was discovered at the University of Florida and is primarily used for the treatment of edema associated with congestive heart failure. This compound is recognized for its high selectivity towards the adenosine A1 receptor, making it one of the most potent antagonists in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naxifylline involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:

    Formation of the xanthine core: This is typically achieved through the condensation of a purine derivative with an appropriate aldehyde or ketone.

    Introduction of the norbornyl group: This step involves the addition of a norbornyl moiety to the xanthine core, which is crucial for the compound’s selectivity towards the adenosine A1 receptor.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naxifylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized this compound analogs .

Scientific Research Applications

Naxifylline has a wide range of scientific research applications, including:

Mechanism of Action

Naxifylline exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in regulating renal function and fluid balance. By blocking the adenosine A1 receptor, this compound promotes urine output and prevents the decline in renal function observed with diuretic therapy. The molecular targets and pathways involved include the adenosine A1 receptor and associated signaling pathways that regulate renal hemodynamics and natriuresis .

Comparison with Similar Compounds

Properties

CAS No.

166374-49-8

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

8-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1

InChI Key

OQCJPFYWFGUHIN-GJKBLCTNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine
1,3-ENX
Adentri
BG 9719
BG-9719
BG9719
CVT 124
CVT-124
ENX cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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